1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide dihydrochloride
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Overview
Description
1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide dihydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmacology, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole-containing compounds typically involves the formation of the imidazole ring through various methods. One common approach is the condensation of glyoxal, formaldehyde, and ammonia or primary amines. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process .
For the specific synthesis of 1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide dihydrochloride, a multi-step synthetic route may be employed.
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding dihydroimidazole forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of imidazole derivatives .
Scientific Research Applications
1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may also influence cellular signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: A compound with a similar imidazole ring structure but different substituents.
3-(1H-Imidazol-1-yl)propylamine: Another imidazole derivative with a different side chain.
Uniqueness
1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide dihydrochloride is unique due to its specific combination of the imidazole ring and the cyclopentane carboxamide moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H22Cl2N4O |
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Molecular Weight |
309.23 g/mol |
IUPAC Name |
1-amino-N-(1-imidazol-1-ylpropan-2-yl)cyclopentane-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C12H20N4O.2ClH/c1-10(8-16-7-6-14-9-16)15-11(17)12(13)4-2-3-5-12;;/h6-7,9-10H,2-5,8,13H2,1H3,(H,15,17);2*1H |
InChI Key |
RUPIZZJOSUTPDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CN=C1)NC(=O)C2(CCCC2)N.Cl.Cl |
Origin of Product |
United States |
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